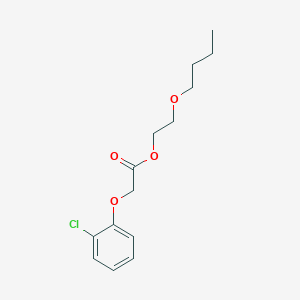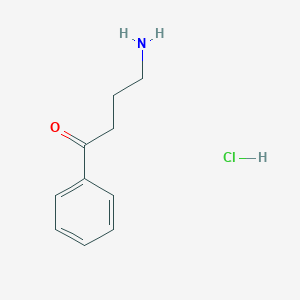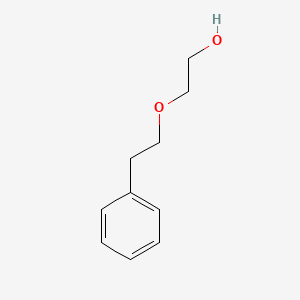
2-(2-Phenylethoxy)ethanol
Descripción general
Descripción
2-(2-Phenylethoxy)ethanol is a chemical compound with the molecular formula C10H14O2 . It has an average mass of 166.217 Da and a monoisotopic mass of 166.099380 Da .
Synthesis Analysis
The synthesis of 2-phenoxyethanol can be achieved via the reaction between phenol and ethylene carbonate. This process is catalyzed by Na-mordenite catalysts . This method is an alternative to the industrial process that uses ethylene oxide and homogeneous basic conditions .Molecular Structure Analysis
The molecular structure of 2-(2-Phenylethoxy)ethanol can be represented by the InChI string:InChI=1S/C10H14O3/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5,11H,6-9H2 . Chemical Reactions Analysis
The main by-product of the synthesis of 2-phenoxyethanol is the linear carbonate of phenoxyethanol, bis (2-phenoxyethyl)carbonate . This by-product can be converted to phenoxyethanol by reacting with phenol in a basic medium .Physical And Chemical Properties Analysis
2-(2-Phenylethoxy)ethanol has a density of 1.0±0.1 g/cm3, a boiling point of 270.4±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a flash point of 112.8±14.6 °C and an index of refraction of 1.520 .Aplicaciones Científicas De Investigación
Synthesis of Fine Chemicals
2-(2-Phenylethoxy)ethanol, also known as ethylene glycol monophenyl ether, can be synthesized via the reaction between phenol and ethylene carbonate . This process is solventless and heterogeneously catalyzed, using Na-mordenite catalysts . This method is an alternative to the industrial process that uses ethylene oxide and homogeneous basic conditions .
Production of Phenoxyethanol
Under specific reaction conditions, it’s possible to obtain total selectivity to phenoxyethanol at up to 75% phenol conversion and 82% selectivity at total phenol conversion . The main by-product is the linear carbonate of phenoxyethanol, bis (2-phenoxyethyl)carbonate .
Conversion to Phenoxyethanol
The by-product, bis (2-phenoxyethyl)carbonate, can be converted to phenoxyethanol by reacting with phenol in a basic medium . This process can yield phenoxyethanol with a high yield of up to 97% .
Thermodynamic Property Analysis
2-(2-Phenylethoxy)ethanol can be used in thermodynamic property analysis . This compound’s properties can be evaluated and studied for various scientific and industrial applications .
Direcciones Futuras
Mecanismo De Acción
Target of Action
2-(2-Phenylethoxy)ethanol, also known as Phenoxyethanol, is an aromatic glycol ether . It is primarily used as an antiseptic and preservative in various applications, including pharmaceuticals, cosmetics, and lubricants . It demonstrates antimicrobial ability, acting effectively against selected phytopathogenic fungi .
Mode of Action
Phenoxyethanol exhibits its antimicrobial activity by interacting with the mitochondria and the nucleus of the target organisms, which are particularly sensitive to inhibition . This interaction leads to changes in the normal functioning of these cellular components, thereby inhibiting the growth and proliferation of the target organisms .
Biochemical Pathways
The biosynthesis of 2-Phenylethanol involves several enzymes, including phenylpyruvate decarboxylase (PDL), phenylacetaldehyde reductase (PAR), and a P450 enzyme known as CYP79D73 . These enzymes play a crucial role in the formation of 2-Phenylethanol, with their concentration changes aligning with the release pattern of the compound . The production of 2-Phenylethanol is also influenced by the content of soluble sugar, soluble proteins, carbon © and nitrogen (N), as well as the C/N ratio .
Pharmacokinetics
2-(2-Phenylethoxy)ethanol is a colorless, transparent, and viscous liquid . It is nearly odorless and has low volatility . It is an excellent solvent applicable to various organic substances . .
Result of Action
The primary result of the action of 2-(2-Phenylethoxy)ethanol is the inhibition of the growth and proliferation of target organisms . This is achieved through its interaction with the mitochondria and the nucleus of the target organisms, leading to changes in their normal functioning .
Propiedades
IUPAC Name |
2-(2-phenylethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZPWWIVZVTDRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34383-56-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-phenylethyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34383-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30527972 | |
| Record name | 2-(2-Phenylethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30527972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethoxy)ethanol | |
CAS RN |
74121-91-8 | |
| Record name | 2-(2-Phenylethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30527972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


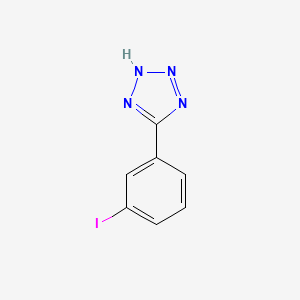

![3-Oxo-1,2,5,6,11,11b-hexahydroindolizino[8,7-b]indole-5-carboxylic acid](/img/structure/B1660213.png)
![Spiro[4.6]undecan-6-one](/img/structure/B1660216.png)



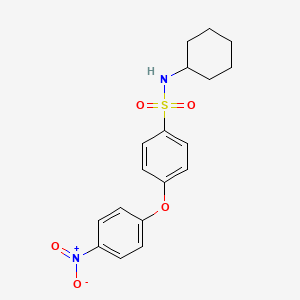
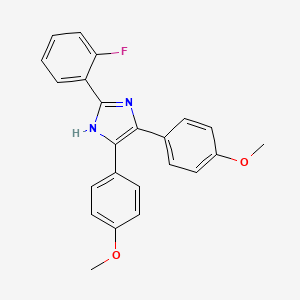
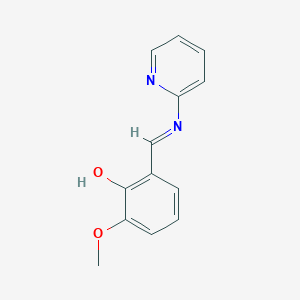
![Phenol, 4-[(2-pyridinylimino)methyl]-](/img/structure/B1660227.png)

